molecular formula C22H28ClN3O5S2 B2838623 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride CAS No. 1215661-62-3

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride

Cat. No. B2838623
M. Wt: 514.05
InChI Key: MUSDCAYUKFFITN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a dimethylamino group, a propyl group, a methylsulfonyl group, and a benzamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps, including the formation of the benzothiazole ring, the introduction of the dimethoxy groups, the formation of the benzamide group, and the introduction of the dimethylamino and methylsulfonyl groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzothiazole ring is a heterocyclic compound that contains a benzene ring fused to a thiazole ring. The dimethoxy groups, dimethylamino group, and methylsulfonyl group are all attached to this ring. The benzamide group is likely to be attached to the propyl group .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various applications of benzothiazole and benzamide derivatives in the field of chemistry and material science. Benzothiazole derivatives, such as those synthesized through reactions involving N,N-dimethylamino)propyl and methylsulfonyl groups, have shown potential in the efficient creation of heterocycles. These compounds serve as versatile building blocks for novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, highlighting their utility in constructing complex chemical structures with potential applications in drug development and material science (Darweesh et al., 2016).

Antimicrobial and Anticancer Potential

Compounds containing the benzothiazole moiety have been studied for their antimicrobial properties. A study synthesized fluoro-substituted sulphonamide benzothiazole compounds comprising thiazole for antimicrobial screening. The synthesis aimed at producing compounds with potent biodynamic agents due to the pharmacologically proven therapeutic potentials of benzothiazoles and sulphonamides. This research indicates the role of such chemical structures in developing new antimicrobial agents (Jagtap et al., 2010).

Furthermore, benzothiazole derivatives have been explored for their anticancer activities. Indapamide derivatives, structurally related to the benzothiazole and benzamide family, demonstrated pro-apoptotic activity in cancer cell lines, suggesting their potential as anticancer agents. This highlights the versatility of such compounds in medicinal chemistry, offering a foundation for the development of novel therapeutic agents (Yılmaz et al., 2015).

Material Science Applications

Benzothiazole derivatives have also found applications in material science, particularly in corrosion inhibition. Studies involving benzothiazole compounds as corrosion inhibitors for carbon steel in acidic environments have shown these derivatives to provide high inhibition efficiency, protecting metals from corrosion. This research opens avenues for these compounds in industrial applications where corrosion resistance is critical (Hu et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, its potential biological activity, and its safety and toxicity .

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2.ClH/c1-24(2)13-8-14-25(21(26)15-9-6-7-10-18(15)32(5,27)28)22-23-19-16(29-3)11-12-17(30-4)20(19)31-22;/h6-7,9-12H,8,13-14H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSDCAYUKFFITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride

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